

# (4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE for proteomics research

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## Compound of Interest

(4-BROMO-3-

Compound Name: METHYLPHENYLCARBONYL)PY  
RROLIDINE

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An In-depth Technical Guide on the Proteomic Applications of **(4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE**

Disclaimer: This technical guide outlines the potential and hypothetical applications of **(4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE** in proteomics research. As of the latest literature review, no specific experimental data or published studies are available for this compound. The methodologies and conceptual frameworks presented are based on the compound's structural features and established principles in chemical biology and proteomics.

## Introduction

**(4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE** is a synthetic organic compound featuring a pyrrolidine ring linked to a 4-bromo-3-methylphenyl group via a carbonyl bridge.<sup>[1]</sup> <sup>[2]</sup><sup>[3]</sup><sup>[4]</sup><sup>[5]</sup> While specific research on its biological activity is not yet published, its structural components suggest significant potential for proteomics applications, particularly in the realms of covalent ligand discovery and targeted protein degradation. The pyrrolidine scaffold is a "privileged" structure in medicinal chemistry, known for its favorable physicochemical properties and its presence in numerous natural products and FDA-approved drugs.<sup>[6]</sup><sup>[7]</sup><sup>[8]</sup> The bromo-methylphenyl moiety provides a handle for further chemical modification and may confer specific binding interactions or potential reactivity.

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in exploring the utility of this molecule as a chemical probe or a building block for more complex bioactive agents.

## Physicochemical Properties

A summary of the key physicochemical properties for **(4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE** is provided below. These values are critical for experimental design, influencing factors such as solubility, cell permeability, and potential for non-specific binding.

Property	Value	Source
CAS Number	149105-15-7	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>12</sub> H <sub>14</sub> BrNO	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	268.15 g/mol	<a href="#">[1]</a>
Topological Polar Surface Area (TPSA)	20.31 Å <sup>2</sup>	<a href="#">[1]</a>
Predicted LogP	2.99	<a href="#">[1]</a>
Purity	≥97%	<a href="#">[1]</a>
Storage	Sealed in dry, 2-8°C	<a href="#">[1]</a>

## Potential Applications in Proteomics Research

The structure of **(4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE** suggests several avenues for its use in proteomics, primarily centered on identifying and modulating protein function.

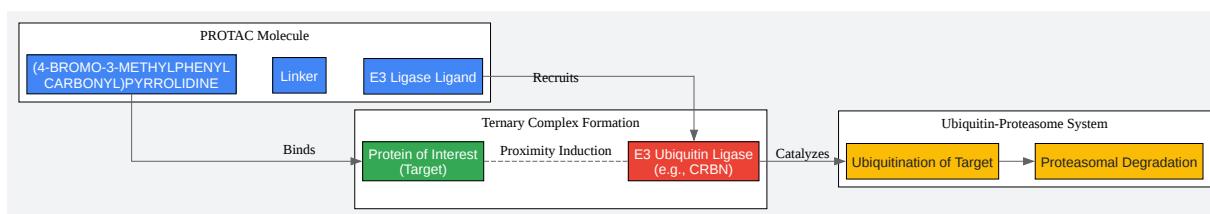
## As a Covalent Chemical Probe

Covalent inhibitors have seen a resurgence in drug discovery due to their potential for enhanced potency and prolonged duration of action.[\[9\]](#) The aryl bromide in the compound, while not a classical electrophilic "warhead," could potentially be activated under specific conditions (e.g., photochemically) to form a covalent bond with nucleophilic residues on a

target protein.[10] A more direct application is using the compound as a scaffold to introduce a reactive group for covalent targeting. Chemoproteomic platforms are essential for validating such covalent interactions and assessing their selectivity across the proteome.[9][11][12]

## As a Building Block for Proteolysis-Targeting Chimeras (PROTACs)

One of the most promising hypothetical applications is its use as a foundational piece for creating PROTACs. Some suppliers classify this molecule as a "Protein Degrader Building Block".[3] PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[13][14] In this context, **(4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE** could serve as the "warhead" that binds to the protein of interest. The bromine atom provides a convenient site for synthetic elaboration, allowing for the attachment of a linker and an E3 ligase-recruiting ligand (e.g., a derivative of thalidomide for Cereblon, or a ligand for VHL).



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Caption: Conceptual workflow for a PROTAC derived from the core compound.

## Hypothetical Experimental Data

To illustrate the potential outcomes of proteomics experiments with this compound, the following tables present hypothetical data.

## Table: Hypothetical Kinase Selectivity Profile

This table shows plausible results from a competitive chemoproteomic screen, such as MIB/MS (Multiplexed Inhibitor Beads/Mass Spectrometry), testing the compound against a panel of protein kinases.[\[15\]](#)

Kinase Target	Percent Inhibition @ 1 $\mu$ M (Hypothetical)
CDK2	85%
MAPK1	22%
PIK3CA	15%
BTK	92%
EGFR	12%
SRC	35%

## Table: Hypothetical Mass Spectrometry Data for Covalent Adduct

This table outlines the expected mass shifts in an intact protein mass spectrometry experiment, a key method for confirming covalent bond formation.[\[16\]](#)[\[17\]](#)

Analysis	Expected Mass (Da) (Hypothetical)	Mass Shift (Da)
Unmodified Target Protein (e.g., BTK)	77,000.0	N/A
Target Protein + Compound	77,267.15	+267.15
Target Protein + Compound (Loss of HBr)	77,187.07	+187.07

Note: The mass shift depends on the mechanism of covalent bond formation. A simple addition would result in a +268.15 Da shift. A nucleophilic aromatic substitution displacing the bromide

would result in a +188.07 Da shift. The value +267.15 assumes the loss of one proton upon reaction.

## Key Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the characterization of **(4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE** in a proteomics context.

### Protocol 1: Synthesis of a Biotinylated Affinity Probe

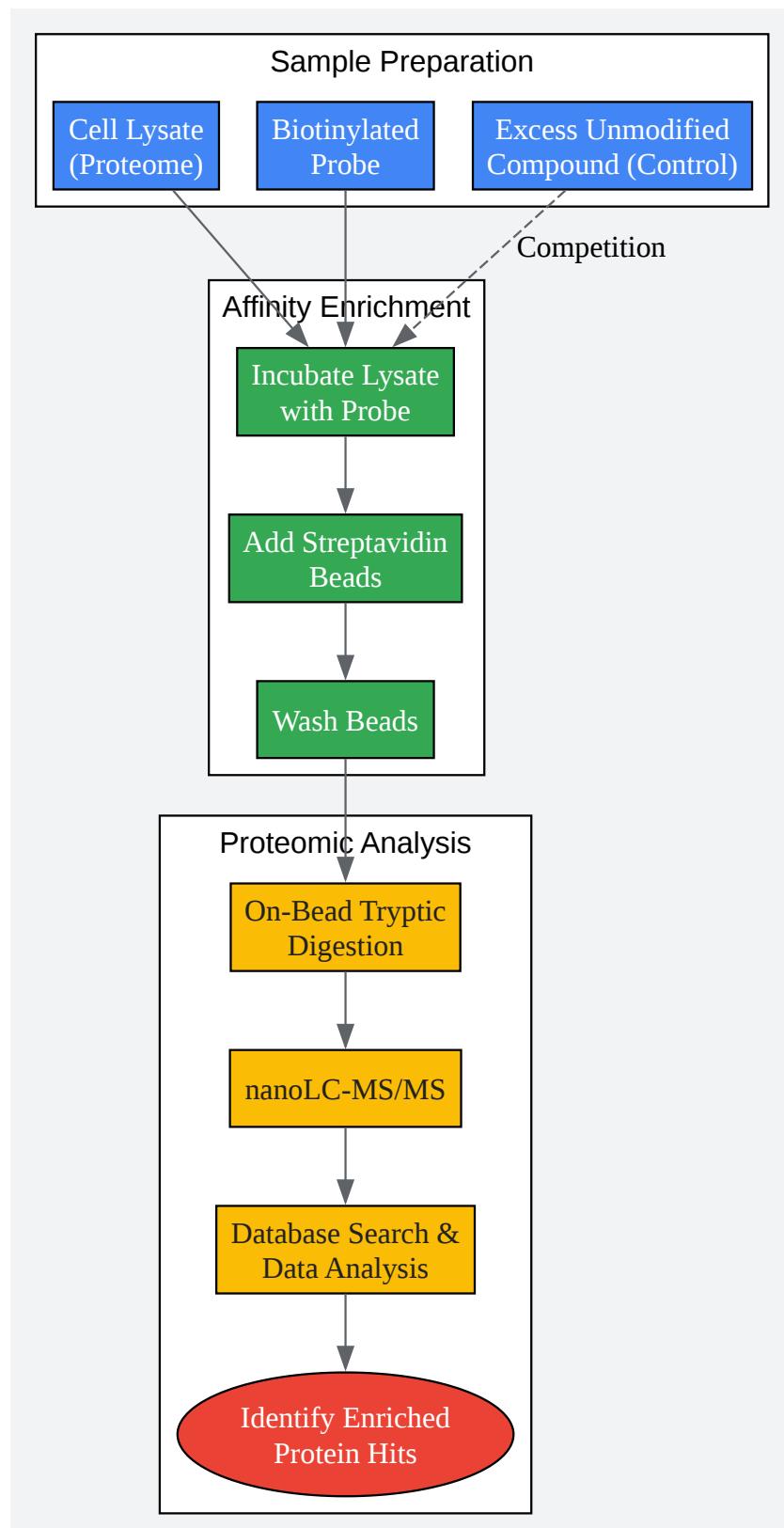
This protocol describes a hypothetical synthesis to append a biotin tag to the core molecule, creating a probe for affinity-based target identification. A common strategy would be a Suzuki coupling to replace the bromine atom.

- **Reaction Setup:** In a dried Schlenk tube, combine **(4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE** (1.0 eq), a commercially available boronic acid or pinacol ester containing a linker and a protected amine (e.g., Boc-NH-(CH<sub>2</sub>)<sub>n</sub>-Bpin) (1.1 eq), Pd(dppf)Cl<sub>2</sub> (0.05 eq), and K<sub>2</sub>CO<sub>3</sub> (3.0 eq).
- **Solvent Addition:** Add a 3:1 mixture of dioxane and water.
- **Inert Atmosphere:** Degas the mixture by bubbling argon through it for 15 minutes.
- **Heating:** Heat the reaction mixture at 90°C overnight, monitoring progress by TLC or LC-MS.
- **Workup and Purification:** Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na<sub>2</sub>SO<sub>4</sub>, concentrate, and purify by column chromatography to yield the Boc-protected intermediate.
- **De-protection:** Dissolve the intermediate in dichloromethane (DCM) and add trifluoroacetic acid (TFA) (10 eq). Stir at room temperature for 2 hours.
- **Biotinylation:** Remove the solvent and TFA under reduced pressure. Re-dissolve the resulting amine in DMF, add DIPEA (3.0 eq) and Biotin-NHS ester (1.2 eq). Stir overnight.
- **Final Purification:** Purify the final biotinylated probe using reverse-phase HPLC. Confirm identity and purity by LC-MS and NMR.

## Protocol 2: Affinity Pull-Down and Mass Spectrometry for Target ID

This protocol uses the synthesized biotin probe to enrich for protein binding partners from a complex biological sample.

- **Lysate Preparation:** Grow cells (e.g., HEK293T) to ~80% confluence. Harvest, wash with PBS, and lyse in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors). Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- **Probe Incubation:** Incubate the clarified proteome (~1-2 mg total protein) with the biotinylated probe (e.g., 5  $\mu$ M final concentration) for 1 hour at 4°C. As a negative control, incubate a separate aliquot of lysate with DMSO. For a competition control, pre-incubate the lysate with a 50-fold excess of the original, unmodified compound for 30 minutes before adding the biotin probe.
- **Affinity Enrichment:** Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C with rotation to capture the probe and its binding partners.
- **Washing:** Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (e.g., 3x with lysis buffer, 2x with PBS) to remove non-specific binders.
- **On-Bead Digestion:** Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate). Reduce proteins with DTT, alkylate with iodoacetamide, and digest overnight with trypsin.
- **LC-MS/MS Analysis:** Collect the supernatant containing the tryptic peptides. Analyze the peptides by nanoLC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap).
- **Data Analysis:** Search the resulting MS/MS data against a protein database using a search engine like MaxQuant or Proteome Discoverer. Identify proteins that are significantly enriched in the probe-treated sample compared to the controls.



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Caption: Experimental workflow for affinity-based target identification.

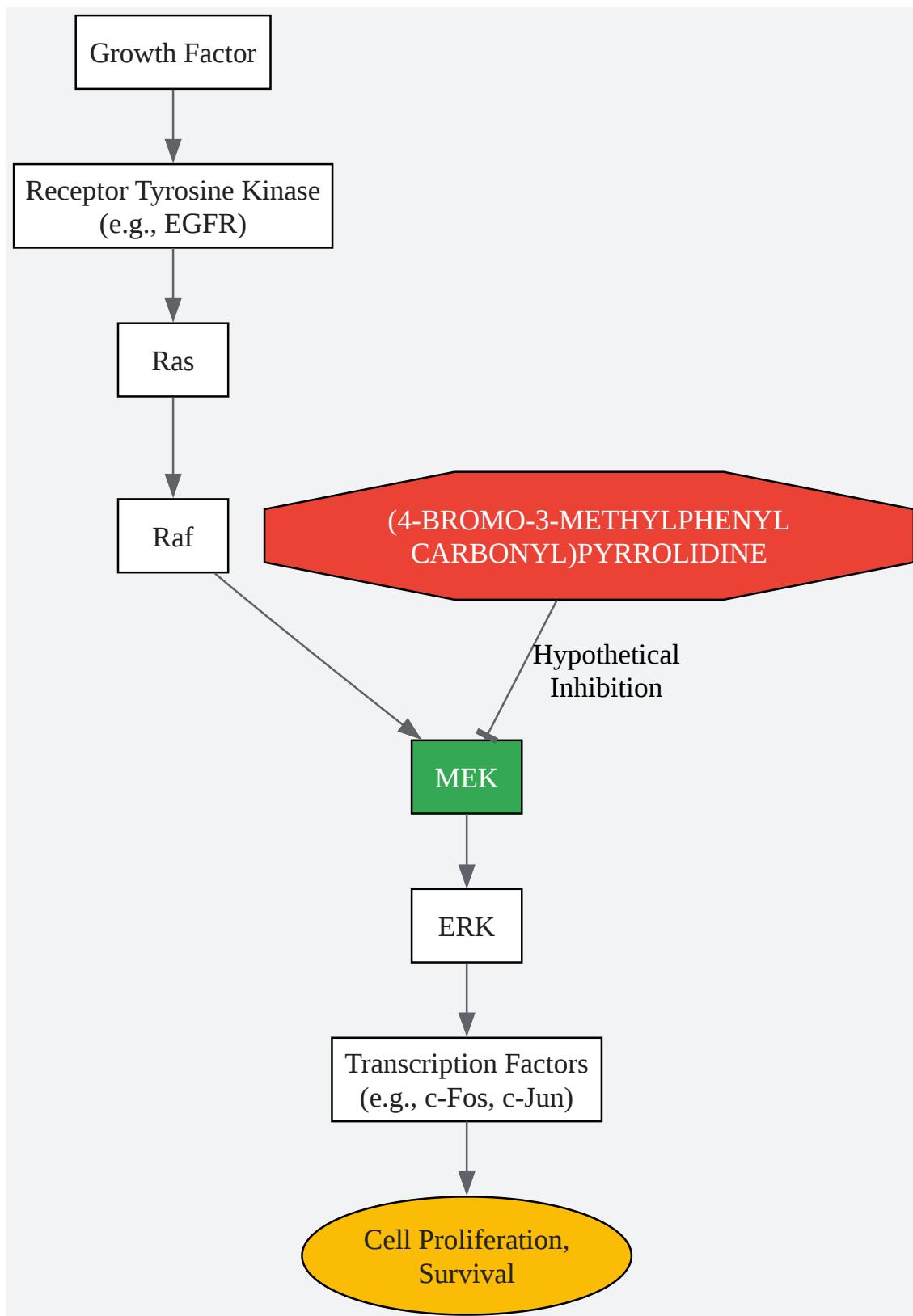
## Protocol 3: Intact Protein Mass Spectrometry

This protocol is designed to directly confirm covalent modification of a purified protein.[\[9\]](#)[\[16\]](#)

- Protein Incubation: Incubate the purified recombinant target protein (e.g., 5  $\mu$ M) with a 5- to 10-fold molar excess of **(4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE** in an MS-compatible buffer (e.g., 20 mM ammonium acetate) for various time points (e.g., 0, 1, 4, 24 hours) at room temperature. A DMSO control is essential.
- Sample Desalting: Prior to MS analysis, desalt the samples using a C4 ZipTip or a similar reverse-phase cleanup method to remove excess compound and non-volatile salts.
- LC-MS Analysis: Analyze the samples via liquid chromatography coupled to a high-resolution mass spectrometer. Use a short C4 column with a water/acetonitrile gradient containing 0.1% formic acid.
- Data Deconvolution: Acquire spectra across the protein's expected m/z range. Use deconvolution software (e.g., MagTran, Thermo BioPharma Finder) to reconstruct the zero-charge mass spectrum of the protein.
- Analysis: Compare the deconvoluted mass of the compound-treated protein to the DMSO control. A mass shift corresponding to the addition of the compound (or a fragment thereof) confirms covalent modification.

## Hypothetical Signaling Pathway Modulation

To provide biological context, we can hypothesize that the compound targets a key signaling node, such as a kinase in the MAPK/ERK pathway. This pathway is frequently dysregulated in cancer and other diseases.



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Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

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